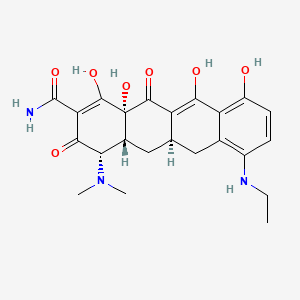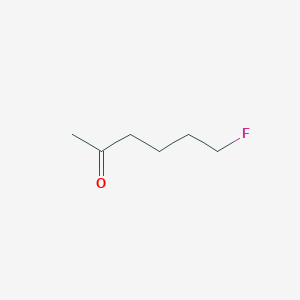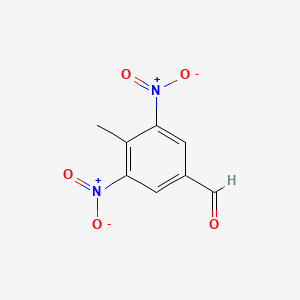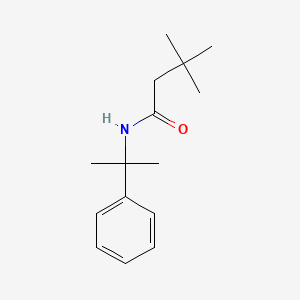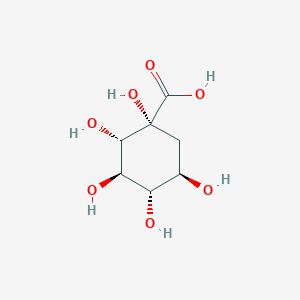![molecular formula C21H16N4O2 B13416635 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a pyrrolo[1,2-b]pyrazole ring and a picolinic acid group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid typically involves multi-step organic reactions One common method involves the initial formation of the quinoline moiety, followed by the construction of the pyrrolo[1,2-b]pyrazole ring through cyclization reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyrrolo[1,2-b]pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while reduction reactions can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and signaling pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Pyrrolo[1,2-b]pyrazole derivatives: These compounds have similar structural features and are studied for their potential therapeutic applications.
Picolinic acid derivatives: Compounds like picolinamide and picolinic acid itself have similar chemical properties and applications.
Uniqueness
The uniqueness of 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid lies in its multi-functional structure, which combines the properties of quinoline, pyrrolo[1,2-b]pyrazole, and picolinic acid. This unique combination imparts a wide range of chemical and biological activities, making it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C21H16N4O2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-(3-quinolin-4-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16N4O2/c26-21(27)17-8-3-7-16(23-17)20-19(18-9-4-12-25(18)24-20)14-10-11-22-15-6-2-1-5-13(14)15/h1-3,5-8,10-11H,4,9,12H2,(H,26,27) |
Clé InChI |
FTOWKSWJLZAFRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NN2C1)C3=NC(=CC=C3)C(=O)O)C4=CC=NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



